In-Depth Technical Guide: Solubility of 4-Amino-3-nitrophenol in Organic Solvents
In-Depth Technical Guide: Solubility of 4-Amino-3-nitrophenol in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of 4-amino-3-nitrophenol in various organic solvents, intended for researchers, scientists, and professionals in drug development. This document compiles quantitative solubility data, details common experimental protocols for solubility determination and synthesis, and presents visual workflows and pathways to aid in understanding the chemical's behavior and applications.
Quantitative Solubility Data
The solubility of 4-amino-3-nitrophenol is a critical parameter for its application in synthesis, formulation, and various analytical procedures. The following table summarizes the available quantitative solubility data in a range of common organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature and the purity of both the solute and the solvent.
| Organic Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | >20 g/100 mL |
| Ethanol | Room Temperature | >1 g/100 mL and <10 g/100 mL |
| Methanol | Not Specified | Soluble |
| Isopropanol | Not Specified | Soluble |
| Acetone | Not Specified | Soluble |
| Ethyl Acetate | Not Specified | Qualitative data suggests solubility |
| Acetonitrile | Not Specified | Qualitative data suggests solubility |
| Toluene | Not Specified | Qualitative data suggests solubility |
| Chloroform | Not Specified | Soluble |
| Dichloromethane | Not Specified | Soluble |
| Xylene | Not Specified | Soluble |
| Benzene | Not Specified | Soluble |
| Diethyl Ether | Not Specified | Soluble |
| N,N-dimethylformamide (DMF) | Not Specified | Soluble[1] |
Note: "Soluble" indicates that while quantitative data is not available in the reviewed literature, the compound is reported to dissolve in the respective solvent. Further experimental determination is recommended for precise quantitative values.
Experimental Protocols
Determination of Solubility by Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the accurate measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.
Materials and Apparatus:
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4-Amino-3-nitrophenol
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Selected organic solvent
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Analytical balance
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Thermostatic shaker or water bath
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Filtration apparatus (e.g., syringe filters with appropriate membrane)
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Evaporating dish or pre-weighed vials
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Oven
Procedure:
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Preparation of a Saturated Solution: An excess amount of 4-amino-3-nitrophenol is added to a known volume of the organic solvent in a sealed container.
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Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
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Phase Separation: The saturated solution is allowed to stand at the constant temperature to allow the undissolved solid to settle.
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Sample Withdrawal and Filtration: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility. The withdrawn sample is immediately filtered through a syringe filter to remove any remaining solid particles.
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Solvent Evaporation: A precisely measured volume of the filtrate is transferred to a pre-weighed evaporating dish. The solvent is then evaporated at a controlled temperature. For volatile organic solvents, this can be done in a fume hood or under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven may be necessary.
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Mass Determination: After complete evaporation of the solvent, the evaporating dish containing the solid residue is weighed. The process of drying and weighing is repeated until a constant mass is achieved.
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Calculation: The solubility is calculated as the mass of the dissolved 4-amino-3-nitrophenol per unit volume or mass of the solvent.
Synthesis of 4-Amino-3-nitrophenol from p-Aminophenol[2]
This protocol describes a common synthetic route to 4-amino-3-nitrophenol starting from p-aminophenol, involving acetylation, nitration, and subsequent hydrolysis.[2][3]
Step 1: Acetylation of p-Aminophenol
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In a three-necked flask equipped with a stirrer and a reflux condenser, combine p-aminophenol, acetic anhydride, and glacial acetic acid.
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Heat the mixture to reflux with constant stirring.
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After the reaction is complete (typically monitored by thin-layer chromatography), cool the reaction mixture to allow the acetylated product (4-acetamidophenol) to crystallize.
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Collect the solid product by filtration, wash with cold water, and dry.
Step 2: Nitration of 4-Acetamidophenol
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Suspend the dried 4-acetamidophenol in a suitable solvent (e.g., acetic acid).
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Cool the mixture in an ice bath.
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Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the exothermic reaction.
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After the addition is complete, continue stirring at a low temperature for a specified period.
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Pour the reaction mixture into ice water to precipitate the nitrated product (N-(4-hydroxy-2-nitrophenyl)acetamide).
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Collect the yellow crystalline solid by filtration, wash thoroughly with water until neutral, and dry.
Step 3: Hydrolysis of N-(4-hydroxy-2-nitrophenyl)acetamide [2]
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Suspend the nitrated product in an aqueous solution of a strong base (e.g., sodium hydroxide).[2]
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Heat the mixture with stirring to facilitate the hydrolysis of the acetamido group.
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Monitor the reaction for completion.
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After the reaction is complete, cool the solution and neutralize it with an acid (e.g., hydrochloric acid) to precipitate the final product, 4-amino-3-nitrophenol.[2]
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Collect the solid product by filtration, wash with water, and dry.
Visualizations
Synthesis Workflow of 4-Amino-3-nitrophenol
The following diagram illustrates the key steps in the synthesis of 4-amino-3-nitrophenol from p-aminophenol.
Caption: Synthetic pathway of 4-amino-3-nitrophenol.
Metabolic Transformation of 4-Amino-3-nitrophenol
While a specific signaling pathway is not prominently documented, the metabolic fate of aminophenols is of significant interest in toxicology and drug metabolism. The following diagram illustrates a plausible metabolic transformation.
Caption: Generalized metabolic fate of 4-amino-3-nitrophenol.

